Ethyl 2-[({2-[2-(2,5-dichlorophenoxy)propanoyl]hydrazinyl}carbonothioyl)amino]-5-phenylthiophene-3-carboxylate
Overview
Description
Ethyl 2-[({2-[2-(2,5-dichlorophenoxy)propanoyl]hydrazinyl}carbonothioyl)amino]-5-phenylthiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a thiophene ring, a phenyl group, and a dichlorophenoxy moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[({2-[2-(2,5-dichlorophenoxy)propanoyl]hydrazinyl}carbonothioyl)amino]-5-phenylthiophene-3-carboxylate typically involves multiple steps:
Formation of the 2,5-dichlorophenoxypropanoyl hydrazine: This step involves the reaction of 2,5-dichlorophenol with propanoyl chloride to form 2,5-dichlorophenoxypropanoyl chloride, which is then reacted with hydrazine to form the hydrazine derivative.
Thioamide formation: The hydrazine derivative is then reacted with carbon disulfide to form the corresponding thioamide.
Coupling with ethyl 5-phenylthiophene-3-carboxylate: The thioamide is then coupled with ethyl 5-phenylthiophene-3-carboxylate under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[({2-[2-(2,5-dichlorophenoxy)propanoyl]hydrazinyl}carbonothioyl)amino]-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 2-[({2-[2-(2,5-dichlorophenoxy)propanoyl]hydrazinyl}carbonothioyl)amino]-5-phenylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-[({2-[2-(2,5-dichlorophenoxy)propanoyl]hydrazinyl}carbonothioyl)amino]-5-phenylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or activating their function. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[({2-[2-(2,4-dichlorophenoxy)propanoyl]hydrazinyl}carbonothioyl)amino]-5-phenylthiophene-3-carboxylate: Similar structure but with a 2,4-dichlorophenoxy group instead of a 2,5-dichlorophenoxy group.
Ethyl 2-[({2-[2-(2,5-dichlorophenoxy)butanoyl]hydrazinyl}carbonothioyl)amino]-5-phenylthiophene-3-carboxylate: Similar structure but with a butanoyl group instead of a propanoyl group.
Uniqueness
Ethyl 2-[({2-[2-(2,5-dichlorophenoxy)propanoyl]hydrazinyl}carbonothioyl)amino]-5-phenylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of the dichlorophenoxy group, thiophene ring, and phenyl group provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
ethyl 2-[[2-(2,5-dichlorophenoxy)propanoylamino]carbamothioylamino]-5-phenylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N3O4S2/c1-3-31-22(30)16-12-19(14-7-5-4-6-8-14)34-21(16)26-23(33)28-27-20(29)13(2)32-18-11-15(24)9-10-17(18)25/h4-13H,3H2,1-2H3,(H,27,29)(H2,26,28,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGQVOYJSVNGMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=S)NNC(=O)C(C)OC3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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